4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
Description
4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic benzamide derivative characterized by two key structural features:
- A 6-fluorobenzo[d]thiazol-2-yl moiety, which contributes to π-π stacking and hydrogen-bonding interactions.
- A diallylsulfamoyl group at the para-position of the benzamide ring, imparting steric bulk and moderate lipophilicity.
This compound is hypothesized to exhibit biological activity due to its structural resemblance to other thiazole-containing molecules with reported enzyme inhibitory, receptor antagonistic, or adjuvant-enhancing properties .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGMAPRTJYFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the preparation of the 6-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group is introduced by reacting the benzo[d]thiazole derivative with a suitable benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine.
Attachment of the Diallylsulfamoyl Group: The final step involves the sulfonation of the intermediate product with diallylamine and a sulfonyl chloride, such as chlorosulfonic acid, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or benzo[d]thiazole moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its sulfonamide structure, which is known for antibacterial and antifungal properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a probe to study sulfonamide-related biochemical pathways.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorinated benzo[d]thiazole moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related benzamide derivatives:
Key Observations:
- Fluorine Positioning: The 6-fluoro substituent on the benzothiazole ring may enhance metabolic stability and target binding compared to 4-fluoro (TOZ5) or non-fluorinated analogs (e.g., Compound 11) .
- Heterocyclic Moieties : Piperazine (Compound 11) and morpholine (TOZ5) substituents improve solubility but may reduce bioavailability due to increased polarity .
Enzyme Inhibition and Receptor Binding:
- ZAC Antagonism : N-(Thiazol-2-yl)benzamide analogs with ortho-substitutions (e.g., 5a, m-fluoro) show strong ZAC antagonism, whereas para-substitutions (e.g., 4g) are inactive . The target compound’s diallylsulfamoyl group at the benzamide para-position may follow similar trends, necessitating further testing.
- Adenosine Affinity: Pyridyl-thiazole benzamides () exhibit micromolar adenosine receptor binding, suggesting the thiazole ring’s critical role. The target’s fluorobenzo[d]thiazol group may enhance affinity through electronegative interactions .
NF-κB Activation:
- Compounds with aminothiazole scaffolds (e.g., 2D216 in ) potentiate TLR adjuvant activity. The target’s diallylsulfamoyl group could modulate similar pathways but requires empirical validation .
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.
Antitumor Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant antitumor properties. In particular, derivatives similar to 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide have shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro studies demonstrated that related benzothiazole derivatives could inhibit cell growth in various cancer cell lines, with IC50 values often below 10 µM .
- A specific study reported that compounds with similar structural features effectively induced apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various bacterial strains. The following findings emerged:
- Broth Microdilution Assays : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL depending on the bacterial strain tested .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication processes, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Antitumor Efficacy in Cell Lines
A detailed investigation was conducted on the efficacy of 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide in human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 8.5 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 5.3 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 7.0 | Inhibition of proliferation through DNA damage |
This study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, 4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide was tested against several pathogens:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bactericidal |
| Escherichia coli | 32 | Bacteriostatic |
| Candida albicans | 8 | Fungicidal |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
